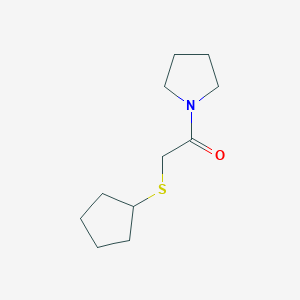
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of cathinones. It is commonly known as SGT-263 and is a synthetic cannabinoid that has been used for scientific research purposes. The compound is known to have various biochemical and physiological effects on the human body, which makes it an important subject of study.
Mécanisme D'action
The mechanism of action of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as an agonist of these receptors, which leads to the activation of various signaling pathways. The activation of these pathways can lead to the biochemical and physiological effects observed in the human body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the human body. The compound has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to affect appetite and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments include its ability to selectively target the endocannabinoid system and its potential therapeutic applications. However, the compound has limitations in terms of its stability and solubility, which can affect its use in certain experiments. Additionally, the compound is highly potent and should be handled with care.
Orientations Futures
There are several future directions for the study of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone. One potential direction is the investigation of its potential therapeutic applications in treating various diseases such as chronic pain, anxiety, and depression. Another direction is the study of its interactions with other compounds and receptors in the endocannabinoid system. Additionally, the development of new synthesis methods and analogs of the compound can lead to further insights into its properties and potential applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been used extensively in scientific research. The compound has various biochemical and physiological effects on the human body and can provide insights into the functioning of the endocannabinoid system. The study of SGT-263 can lead to potential therapeutic applications and further understanding of the endocannabinoid system.
Méthodes De Synthèse
The synthesis of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of cyclopentanone with thiourea to form a thioamide intermediate. The intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of the compound requires expertise in organic chemistry and should only be attempted by trained professionals.
Applications De Recherche Scientifique
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone has been used extensively in scientific research to study its effects on the human body. The compound has been found to interact with the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain, and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c13-11(12-7-3-4-8-12)9-14-10-5-1-2-6-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUEVADXHRLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
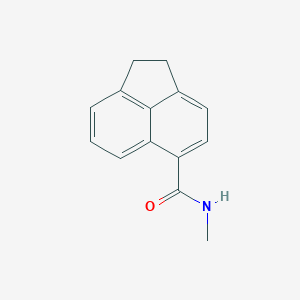
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
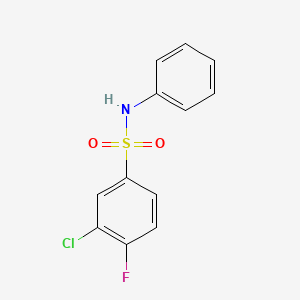

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
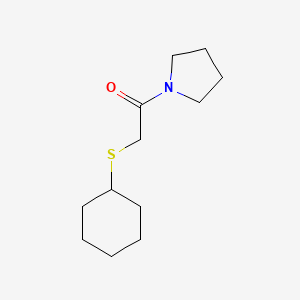
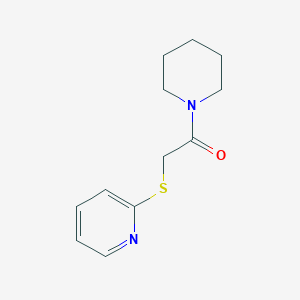
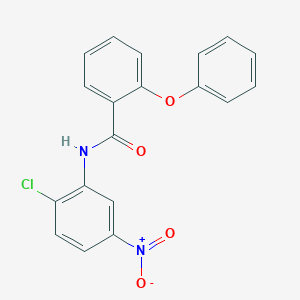
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)